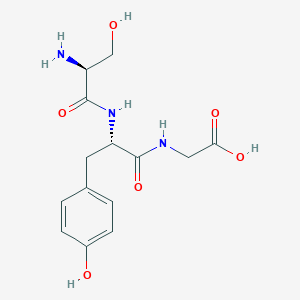
1H-imidazole-2-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-imidazole-2-diazonium is a diazonium compound derived from imidazole, a five-membered heterocyclic ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1H-imidazole-2-diazonium can be synthesized through the diazotization of 1H-imidazole-2-amine. The process typically involves the reaction of 1H-imidazole-2-amine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of diazotization reactions apply. Industrial production would likely involve continuous flow processes to ensure the safe handling of diazonium salts, which can be unstable and potentially explosive.
化学反応の分析
Types of Reactions: 1H-imidazole-2-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium iodide, copper(I) cyanide, or water are commonly used.
Coupling Reactions: Aromatic compounds with electron-donating groups, such as phenols or anilines, are typical coupling partners.
Reduction Reactions: Reducing agents like sodium sulfite or hypophosphorous acid are used.
Major Products:
Substitution Reactions: Products include halogenated imidazoles, cyanoimidazoles, and hydroxyimidazoles.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The primary product is 1H-imidazole-2-amine.
科学的研究の応用
1H-imidazole-2-diazonium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for biologically active molecules and can be used in the modification of biomolecules.
Industry: It is used in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 1H-imidazole-2-diazonium involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical transformations, including the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates.
類似化合物との比較
- 1H-imidazole-4-diazonium
- 1H-imidazole-5-diazonium
- 1H-pyrazole-3-diazonium
Comparison: 1H-imidazole-2-diazonium is unique due to its specific position of the diazonium group on the imidazole ring, which influences its reactivity and the types of reactions it can undergo. Compared to other diazonium derivatives, it may offer distinct advantages in certain synthetic applications, such as regioselective functionalization of the imidazole ring.
特性
CAS番号 |
53485-21-5 |
|---|---|
分子式 |
C3H3N4+ |
分子量 |
95.08 g/mol |
IUPAC名 |
1H-imidazole-2-diazonium |
InChI |
InChI=1S/C3H3N4/c4-7-3-5-1-2-6-3/h1-2H,(H,5,6)/q+1 |
InChIキー |
CJAQLAGMNPLRAX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
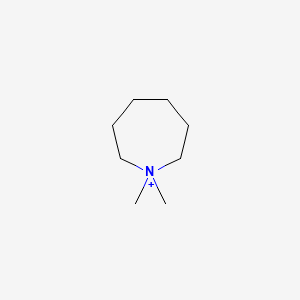

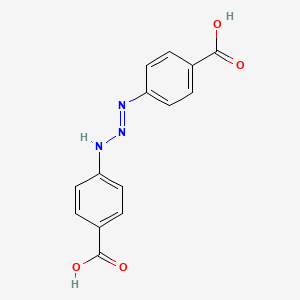
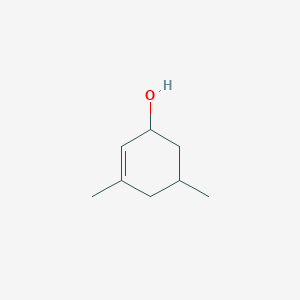
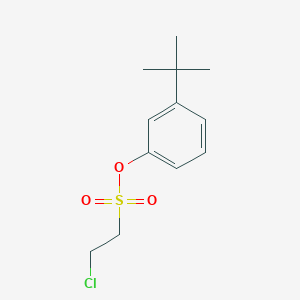
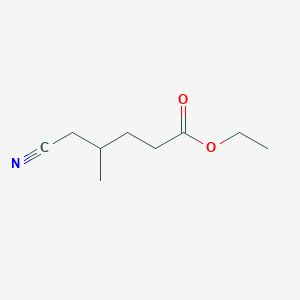
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
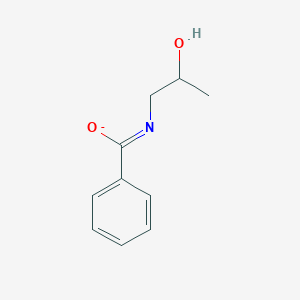
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)
